molecular formula C16H18N2 B1194008 (-)-Nomifensine CAS No. 89664-18-6

(-)-Nomifensine

Cat. No. B1194008
CAS RN: 89664-18-6
M. Wt: 238.33 g/mol
InChI Key: XXPANQJNYNUNES-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-nomifensine is the S enantiomer of nomifensine. It is an enantiomer of a (R)-nomifensine.

Scientific Research Applications

  • Neurotransmitter Uptake Inhibition

    Nomifensine is known to inhibit the uptake of neurotransmitters like noradrenaline and serotonin in rat brain synaptosomes. It's suggested that this inhibitory action, especially its strong effect on noradrenaline uptake, contributes to its central stimulating component (Schacht & Heptner, 1974).

  • Applications in Parkinsonism

    Research has explored the use of nomifensine in Parkinsonism patients. It was found to have a moderate therapeutic action, facilitating dopaminergic and noradrenergic transmission, which could be beneficial for patients with Parkinson's disease (Teychenné et al., 1976).

  • Diagnostic Use in Hyperprolactinemic States

    Nomifensine has been used as a neuropharmacological tool for distinguishing individuals with and without pituitary adenoma, particularly in cases involving hyperprolactinemia. It activates dopamine neurotransmission, which can influence plasma prolactin levels, providing diagnostic insights (Müller et al., 1978).

  • Studying Amine Uptake

    As an experimental antidepressive drug, nomifensine has been a potent inhibitor of noradrenaline and dopamine uptake, offering a tool for studying these mechanisms in neuroscience research (Tuomisto, 1977).

  • Metabolism and Toxic Responses

    The metabolism of nomifensine to a dihydroisoquinolinium ion metabolite has been studied, particularly focusing on its interaction with human enzymes. This research is significant in understanding the toxic responses such as hemolytic anemia and hepatotoxicity associated with nomifensine (Obach & Dalvie, 2006).

  • Effect on Dopamine Signals

    Nomifensine has been observed to amplify subsecond dopamine signals in the ventral striatum of freely-moving rats, highlighting its potential role in understanding rapid dopamine signaling in the brain (Robinson & Wightman, 2004).

  • Pharmacological Profile

    The pharmacological profile of nomifensine differentiates it from existing groups of psychotropic agents. It has been noted for its potent dopamine agonist properties, powerful noradrenaline uptake inhibition, and relatively weaker serotonin uptake inhibition. This unique pattern of effects on monoamine neurotransmitters has been reflected in its behavioral activity in clinical studies (Hanks, 1977).

  • Neuronal Uptake Pumps

    Research using [3H]-Nomifensine has helped in studying sites associated with high-affinity uptake pumps for neurotransmitters like norepinephrine and dopamine in the central nervous system (Zahniser & Dubocovich, 1986).

properties

CAS RN

89664-18-6

Product Name

(-)-Nomifensine

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine

InChI

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1

InChI Key

XXPANQJNYNUNES-AWEZNQCLSA-N

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3

SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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